4-Cyano-3-fluorobenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyano-3-fluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO/c9-8(12)5-1-2-6(4-11)7(10)3-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMPFBWQSCDQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Advanced Preparative Methodologies for 4 Cyano 3 Fluorobenzoyl Chloride
Established Synthetic Routes and Mechanistic Considerations
The traditional synthesis of 4-Cyano-3-fluorobenzoyl chloride is a two-step process that begins with 4-Cyano-3-fluorotoluene. This method is well-established and forms the basis of current industrial production.
Chlorination of 4-Cyano-3-fluorotoluene: Reaction Kinetics and Process Parameters
The initial and critical step in the synthesis is the free-radical chlorination of the methyl group of 4-Cyano-3-fluorotoluene. This reaction is typically performed by introducing chlorine gas into the toluene (B28343) derivative. The process is initiated and sustained by ultraviolet (UV) light irradiation.
The reaction proceeds to form 4-Cyano-3-fluorotrichlorotoluene. Key process parameters are carefully controlled to ensure high conversion and selectivity. A similar process for the chlorination of p-fluorotoluene specifies a reaction temperature in the range of 70-85°C. google.com While detailed kinetic studies for the specific chlorination of 4-Cyano-3-fluorotoluene are not extensively published in peer-reviewed literature, the reaction rate is known to be dependent on factors such as the intensity of UV radiation, the concentration of chlorine, and the reaction temperature. The mechanism follows a standard free-radical chain reaction involving initiation, propagation, and termination steps.
| Parameter | Condition | Source |
| Starting Material | 4-Cyano-3-fluorotoluene | scbt.com |
| Reagent | Chlorine Gas | |
| Initiator | Ultraviolet (UV) Light | google.com |
| Temperature | 70-85°C | google.com |
| Product | 4-Cyano-3-fluorotrichlorotoluene |
Hydrolysis of 4-Cyano-3-fluorotrichlorotoluene: Catalytic Influence and Reaction Optimization
The second step is the controlled hydrolysis of the intermediate, 4-Cyano-3-fluorotrichlorotoluene, to the desired this compound. This transformation involves the reaction of the trichloromethyl group with water. To facilitate this reaction and improve efficiency, a catalyst is employed.
Research and patent literature highlight the use of a composite catalyst system, specifically a mixture of ferric chloride (FeCl₃) and zinc chloride (ZnCl₂), as being particularly effective. google.com The use of this dual catalyst system has been shown to significantly enhance the rate and yield of the hydrolysis reaction compared to using a single catalyst like FeCl₃ alone. google.com Optimization of this step involves controlling the stoichiometry of water and the catalyst loading to minimize the formation of the corresponding carboxylic acid as a byproduct. The reaction is typically driven to completion, with the progress monitored by gas chromatography (GC) until the content of the trichlorotoluene intermediate is minimized. google.com
| Catalyst System | Advantage | Source |
| Ferric chloride (FeCl₃) & Zinc chloride (ZnCl₂) | Improved hydrolysis efficiency and yield | google.com |
| Single Catalyst (e.g., FeCl₃) | Less effective than the composite system | google.com |
Modern Industrial Production Techniques and Process Intensification
In response to the demands for safer, more efficient, and environmentally friendly chemical manufacturing, modern techniques are being applied to the synthesis of acyl chlorides, including this compound.
Application of Continuous Flow Reactors in Acyl Chloride Synthesis
Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages for the production of reactive intermediates like acyl chlorides. researchgate.netnih.govflinders.edu.au The high surface-area-to-volume ratio in microreactors or flow reactors allows for superior heat and mass transfer, enabling precise temperature control and improved safety, especially for highly exothermic or rapid reactions. researchgate.net
For acyl chloride synthesis, continuous-flow methodologies have been developed that allow for rapid and selective production. nih.govugent.be For instance, the reaction of carboxylic acids with chlorinating agents like thionyl chloride or oxalyl chloride can be performed within minutes in a flow system, achieving near-full conversion. nih.govugent.be This on-demand generation minimizes the risks associated with the storage and handling of unstable acyl chlorides. The ease of scale-up by numbering-up (running multiple reactors in parallel) makes flow chemistry an attractive option for the industrial production of this compound. researchgate.net
Implementation of Green Chemistry Principles in the Production of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of this compound production, several strategies can be implemented.
Catalysis : The use of catalysts in the hydrolysis step, as opposed to stoichiometric reagents, is a core principle of green chemistry, reducing waste. mdpi.com
Safer Solvents : Traditional syntheses often use chlorinated solvents like dichloromethane (B109758) (DCM). Green chemistry encourages the use of safer, bio-based alternatives. Cyrene, a solvent derived from cellulose, has been demonstrated as an effective medium for the synthesis of amides from acid chlorides, offering a non-toxic and biodegradable option. mdpi.comresearchgate.net
Process Intensification : The adoption of continuous flow technology is itself a green principle, as it leads to safer processes, reduced reactor volumes, and often higher energy efficiency. flinders.edu.au
Atom Economy : Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. Solvent-free procedures, such as the oxalyl chloride mediated synthesis of acyl chlorides in a flow reactor, represent a highly sustainable approach with excellent atom economy. nih.govugent.be
Exploration of Novel Synthetic Strategies for this compound and Related Fluorinated Benzoyl Chlorides
The field of organofluorine chemistry is an area of active research, with novel synthetic methods continually being developed. While direct new routes to this compound are not prominently featured in recent literature, advances in the synthesis of related fluorinated aromatics suggest potential future strategies.
One area of innovation is the development of multi-step syntheses for complex, poly-substituted benzoyl chlorides. For example, a process has been patented for producing 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride, which involves a sequence of ring chlorination, side-chain chlorination, hydrolysis, and nitrile formation. google.com Such complex pathways highlight the modular approaches being developed for constructing highly functionalized aromatic building blocks.
Furthermore, modern catalytic methods are expanding the toolbox for C-F bond formation and the manipulation of fluorinated arenes. ucla.edu Photoredox catalysis, for example, has emerged as a powerful tool for generating fluorinated radicals and enabling novel transformations under mild conditions. nih.gov Additionally, the use of organic superbases has been shown to catalyze nucleophilic aromatic substitution (SNAr) reactions on fluoroarenes, which could open new avenues for synthesizing precursors to compounds like this compound. acs.org These cutting-edge methodologies, while not yet applied directly to the target molecule, represent the forefront of synthetic chemistry and may provide more efficient and selective routes in the future.
Electrophilic Aromatic Substitution Approaches for Benzoic Acid Derivatives
The synthesis of this compound often begins with the preparation of its precursor, 4-cyano-3-fluorobenzoic acid. One common strategy involves electrophilic aromatic substitution reactions on a suitably substituted benzene (B151609) ring. A key challenge in these syntheses is the introduction of the cyano group, which is a strong electron-withdrawing group and can deactivate the aromatic ring towards further electrophilic substitution.
A prevalent method involves a multi-step sequence starting from a toluene derivative. google.com For instance, a process can be initiated with a substituted toluene containing a nitro group. This nitro group is subsequently hydrogenated to an amino group using reagents like iron in hydrochloric acid (Fe/HCl), tin(II) chloride in hydrochloric acid (SnCl2/HCl), or through catalytic hydrogenation with H2 gas over a palladium-on-carbon (Pd/C) or nickel catalyst. google.com The resulting amino group can then be converted into a diazonium salt, which is subsequently displaced by a cyano group via a Sandmeyer-type reaction. google.comgoogle.com The methyl group of the resulting cyanotoluene derivative is then oxidized to a carboxylic acid to yield the desired cyanobenzoic acid. google.com However, the oxidation of the methyl group in the presence of a nitrile can sometimes result in lower yields and complicated purification processes. google.com
Another approach involves the desymmetrization of readily available industrial feedstocks like terephthalic acid dichloride. google.com This can be achieved in a two-step process where terephthalic acid dichloride is first reacted with ammonia (B1221849) to form 4-carbamoylbenzoic acid. Subsequent dehydration and chlorination of this intermediate can then yield the 4-cyanobenzoyl chloride. google.com
The direct chlorination of 4-cyano-3-fluorotoluene under ultraviolet light with chlorine gas at elevated temperatures (70°C to 85°C) can produce 4-cyano-3-fluorotrichlorotoluene. This intermediate is then hydrolyzed in the presence of a composite catalyst, such as ferric trichloride (B1173362) and zinc chloride, to afford this compound.
| Starting Material | Key Reactions | Product | Reference |
| Substituted Toluene with Nitro Group | Hydrogenation, Diazotization, Sandmeyer Reaction, Oxidation | 4-Cyanobenzoic Acid Derivative | google.comgoogle.com |
| Terephthalic Acid Dichloride | Amidation, Dehydration, Chlorination | 4-Cyanobenzoyl Chloride | google.com |
| 4-Cyano-3-fluorotoluene | Chlorination, Hydrolysis | This compound | |
| 2,6-Dichloro-3-fluorobenzonitrile | Two-step process | 2,4-Dichloro-3-cyano-5-fluorobenzoic acid | researchgate.net |
Palladium-Catalyzed Carbonylation and Related Transformations
Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of carboxylic acid derivatives, including benzoyl chlorides. These methods offer an alternative to traditional routes and can often be performed under milder conditions.
A notable development is the palladium-catalyzed carbonylation of aryl iodides to directly synthesize acid chlorides. nih.gov This approach utilizes sterically hindered phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t)Bu3), in conjunction with carbon monoxide. The reaction is believed to proceed through the reductive elimination of the acid chloride from a palladium complex. nih.gov This methodology also allows for subsequent aminocarbonylation reactions to be carried out under mild conditions with a variety of weakly nucleophilic substrates. nih.gov
Palladium-catalyzed carbonylation can also be employed in the synthesis of precursors to this compound. For instance, the carbonylation of bromoarenes using a carbon monoxide surrogate, such as 2,4,6-trichlorophenyl formate, provides a route to various substituted esters. jst.go.jp The reaction proceeds efficiently with a range of para-substituted substrates, including those with methoxy, chloro, ethoxycarbonyl, formyl, and cyano groups. jst.go.jp
Furthermore, palladium-catalyzed oxidative carbonylation of arylboronic acids presents another synthetic strategy. liv.ac.uk This reaction can be used to produce symmetrical diaryl ketones and has been shown to be effective for aryl boronic acids bearing various functional groups, including the cyano group. liv.ac.uk
The development of non-gaseous carbon monoxide sources, such as molybdenum hexacarbonyl, has also advanced the field of palladium-catalyzed carbonylative multicomponent reactions. diva-portal.org These methods have been successfully applied to the synthesis of various heterocyclic compounds and other biologically relevant molecules. diva-portal.org
| Substrate | Catalyst/Reagents | Key Transformation | Product | Reference |
| Aryl Iodide | Pd catalyst, P(t)Bu3, CO | Direct Carbonylation | Acid Chloride | nih.gov |
| Bromoarene | Pd catalyst, 2,4,6-trichlorophenyl formate | Carbonylation | Substituted Ester | jst.go.jp |
| Arylboronic Acid | Pd catalyst, Oxidant, CO | Oxidative Carbonylation | Diaryl Ketone | liv.ac.uk |
| Ortho-iodoanilines | Pd(0) catalyst, Mo(CO)6 | Carbonylative Sonogashira Cross-Coupling/Cyclization | 4-Quinolones | diva-portal.org |
Chemical Reactivity and Mechanistic Investigations of 4 Cyano 3 Fluorobenzoyl Chloride
Nucleophilic Acyl Substitution Reactionsbenchchem.com
Amidation Reactions with Amines: Scope, Selectivity, and Yield Optimizationbenchchem.com
4-Cyano-3-fluorobenzoyl chloride readily reacts with primary and secondary amines to form the corresponding N-substituted amides. commonorganicchemistry.com These reactions, often referred to as Schotten-Baumann reactions, are typically conducted under mild conditions, often at room temperature in an aprotic solvent like dichloromethane (B109758) (DCM). google.comfishersci.it The presence of a base, such as triethylamine (B128534) (TEA) or pyridine, is crucial to neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction, driving the equilibrium towards the product. fishersci.ithud.ac.uk
The scope of this reaction is broad, accommodating a variety of amines. For instance, in a patented synthetic route, this compound was reacted with 2,2-dimethoxyethanamine in the presence of triethylamine in dichloromethane at 0°C. google.com The reaction proceeded for 2 hours, and after aqueous workup and purification by column chromatography, it yielded 4-cyano-N-(2,2-dimethoxyethyl)-3-fluorobenzamide in 78% yield. google.com The general nature of this transformation allows for the synthesis of a wide array of amides, which are important intermediates in the development of pharmaceuticals and other biologically active molecules. google.comnih.gov
| Amine | Base | Solvent | Conditions | Product | Yield | Reference |
| 2,2-dimethoxyethanamine | Triethylamine | Dichloromethane | 0°C, 2 h | 4-Cyano-N-(2,2-dimethoxyethyl)-3-fluorobenzamide | 78% | google.com |
Esterification Reactions with Alcohols and Phenols: Influence of Substituentsbenchchem.com
Esterification of this compound with alcohols and phenols provides the corresponding esters. The reaction with alcohols is generally rapid, similar to amidation, and often proceeds at room temperature. chemguide.co.uk The high reactivity of the acyl chloride facilitates the formation of esters with primary, secondary, and even tertiary alcohols. wjec.co.uk
The reaction with phenols can be slower compared to alcohols. libretexts.org To enhance the reaction rate, the phenol (B47542) is often first converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. chemguide.co.uklibretexts.org The resulting phenoxide ion then reacts more readily with the benzoyl chloride. chemguide.co.uk The electron-withdrawing nature of the cyano and fluoro substituents on the benzoyl chloride increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol or phenoxide nucleophile.
Thioester Formation with Thiolsbenchchem.com
The reaction of this compound with thiols leads to the formation of thioesters. This transformation is analogous to amidation and esterification. Thiols, being good nucleophiles, readily attack the carbonyl carbon of the acyl chloride. The reaction typically proceeds under similar conditions to esterification, often in the presence of a base to scavenge the HCl produced. organic-chemistry.org The formation of thioesters is a key reaction in organic synthesis and biochemistry, as thioester bonds are important in various biological processes. harvard.edu Research into the thiol-thioester exchange has shown that the equilibrium favors the formation of the thioester derived from the less acidic thiol (higher pKa). rsc.org
Kinetic and Thermodynamic Aspects of Acyl Transfer Processes
The kinetics of nucleophilic acyl substitution reactions involving benzoyl chlorides are significantly influenced by the electronic nature of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups, such as the cyano and fluoro groups in this compound, polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus accelerating the rate of nucleophilic attack. This is the rate-limiting step in the addition-elimination mechanism. libretexts.org
Thermodynamically, these reactions are generally favorable because a relatively weak C-Cl bond is broken and a stronger C-N, C-O, or C-S bond is formed. masterorganicchemistry.com The reaction is often irreversible, especially when a base is used to neutralize the HCl byproduct, which drives the reaction to completion. hud.ac.uk The stability of the leaving group is also a critical factor; the chloride ion is a weak base and therefore a good leaving group, which favors the forward reaction. masterorganicchemistry.com
Reduction Methodologies and Product Characterizationbenchchem.com
The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions.
Selective Reduction to 4-Cyano-3-fluorobenzyl alcohol using Hydride Reagentsbenchchem.com
A common and effective method for the reduction of an acyl chloride to a primary alcohol is the use of a powerful hydride-donating reagent like lithium aluminum hydride (LiAlH₄). harvard.edu This reagent can reduce the acyl chloride functionality to an alcohol. It is important to note that LiAlH₄ is a strong and often unselective reducing agent that will also reduce other functional groups, including the cyano group, if not controlled carefully. harvard.edu
Exploration of Catalytic Hydrogenation Methods for Aromatic and Benzylic Moieties
The structure of this compound presents several sites susceptible to catalytic hydrogenation, including the cyano group, the aromatic ring, and the acyl chloride functional group itself. While specific studies on the complete hydrogenation of this exact molecule are not prevalent, established methods for related substrates provide a clear indication of potential reaction pathways.
The cyano group of cyanoarenes can be effectively reduced to the corresponding benzylamines via electrocatalytic hydrogenation. nih.gov This method often employs a proton-exchange membrane (PEM) reactor, which allows the reaction to proceed under ambient conditions. nih.gov For instance, the hydrogenation of various cyanoarenes has been successfully achieved using a Platinum-Palladium on carbon (PtPd/C) cathode at room temperature. nih.gov The reduction of the nitrile is often facilitated by additives; for example, ethyl phosphate (B84403) is essential for the electroreduction of cyanoarenes to suppress the formation of dibenzylamine (B1670424) byproducts. nih.gov
Common heterogeneous catalysts like palladium on charcoal (Pd/C) are widely used for general hydrogenation reactions, including the reduction of nitriles and the deprotection of benzyl (B1604629) groups. tcichemicals.com For the selective hydrogenation of the aromatic ring while preserving other functional groups, specialized catalysts are available. Rhodium complexes with strongly σ-donating ligands, for example, have been shown to be efficient and selective for the cis-selective hydrogenation of aromatic rings. tcichemicals.com
Furthermore, the acyl chloride group can be reduced. Using reducing agents like lithium aluminum hydride, this compound can be reduced to 4-Cyano-3-fluorobenzyl alcohol. This transformation represents the hydrogenation of the benzylic carbonyl moiety.
| Functional Group | Potential Hydrogenation Product | Relevant Catalyst/Method | Reference |
| Cyano (-C≡N) | Aminomethyl (-CH₂NH₂) | Electrocatalytic (PtPd/C), PEM Reactor | nih.gov |
| Aromatic Ring | Cyclohexane Ring | (Cyclohexyl-CAAC)Rh(COD)Cl | tcichemicals.com |
| Acyl Chloride (-COCl) | Benzyl Alcohol (-CH₂OH) | Lithium Aluminum Hydride (LiAlH₄) |
Hydrolysis Pathways and Carboxylic Acid Derivatization
As an acyl chloride, this compound is susceptible to nucleophilic attack by water, leading to its hydrolysis. This reaction is a fundamental pathway for its derivatization into the corresponding carboxylic acid.
The primary product of the hydrolysis of this compound is 4-Cyano-3-fluorobenzoic acid. molaid.com The reaction involves the direct interaction of the compound with water. While specific industrial or laboratory-scale synthesis protocols for this exact transformation are detailed in patent literature, the general conditions for benzoyl chloride hydrolysis are well-established. Typically, the reaction is carried out in an aqueous medium, and may be accelerated by the presence of a base. nih.gov
In a typical laboratory setting, the benzoyl chloride derivative would be carefully added to water, often with a non-reactive co-solvent to aid solubility if necessary. The reaction proceeds, often exothermically, to yield the carboxylic acid and hydrochloric acid. Product isolation would follow standard organic chemistry procedures, such as extraction into an organic solvent after adjusting the pH, followed by washing, drying, and removal of the solvent under reduced pressure. Further purification can be achieved by crystallization. A patent describes the reverse reaction, the synthesis of this compound from 4-cyano-3-fluorobenzoic acid using oxalyl chloride and a catalytic amount of DMF in DCM, which underscores the direct chemical relationship between the two compounds. google.com
The hydrolysis of benzoyl chlorides, a type of solvolysis, is mechanistically dependent on the solvent and substituents. nih.govacs.org Water in the aqueous medium acts as the primary nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This attack initiates a nucleophilic acyl substitution mechanism.
Spectroscopic Characterization and Structural Elucidation of 4 Cyano 3 Fluorobenzoyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise structure of 4-Cyano-3-fluorobenzoyl chloride in solution. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained. nih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three protons on the aromatic ring. The powerful electron-withdrawing effects of the cyano (-CN), fluoro (-F), and benzoyl chloride (-COCl) groups cause a significant downfield shift of these proton signals into the 7.5-8.5 ppm range.
The proton ortho to the fluorine (H-2) would likely appear as a doublet of doublets due to coupling with the adjacent fluorine and the meta proton. The proton ortho to the cyano group (H-5) would also be a doublet of doublets, while the remaining proton (H-6) would appear as a multiplet. For comparison, in the related compound 4-fluorobenzoyl chloride, the protons adjacent to the fluorine atom show chemical shifts around 7.17-7.19 ppm, while the protons adjacent to the carbonyl group are further downfield at approximately 8.13-8.15 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound Data is estimated based on analysis of similar structures.
| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H-2 | 7.9 - 8.2 | dd | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 |
| H-5 | 8.1 - 8.4 | dd | J(H,H) ≈ 8-9, J(H,H) ≈ 2-3 |
| H-6 | 8.0 - 8.3 | m |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a complete map of the carbon framework of the molecule. For this compound, eight distinct signals are expected, one for each unique carbon atom. The carbonyl carbon of the acyl chloride group is highly deshielded and appears significantly downfield, typically in the range of 160-170 ppm. rsc.org The carbon of the cyano group (C≡N) is also characteristic, appearing around 114-117 ppm. rsc.org
The aromatic carbons exhibit complex patterns due to the electronic effects of the substituents and C-F coupling. The carbon directly bonded to the fluorine atom (C-3) will appear as a doublet with a large one-bond coupling constant (¹JCF). Other carbons in the ring will show smaller two-, three-, or four-bond couplings to fluorine. In derivatives like Se-(cyanomethyl) 3-fluorobenzoselenoate, the carbon attached to fluorine (C-3) resonates at 163.0 ppm with a large C-F coupling constant of 250.4 Hz, while other ring carbons show smaller couplings. nih.gov
Table 2: Predicted ¹³C NMR Data for this compound Data is estimated based on analysis of similar structures.
| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted C-F Coupling |
| C=O | 162 - 168 | Small (²JCF) |
| C-1 | 133 - 138 | Small (³JCF) |
| C-2 | 128 - 132 | Small (²JCF) |
| C-3 | 160 - 165 | Large (¹JCF ≈ 250-260 Hz) |
| C-4 | 108 - 114 | Small (²JCF) |
| C≡N | 114 - 117 | Small (³JCF) |
| C-5 | 135 - 140 | Small (³JCF) |
| C-6 | 130 - 135 | Small (⁴JCF) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Atom Characterization
¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms within a molecule. alfa-chemistry.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift provides information about the electronic environment of the fluorine atom. For aromatic fluorides (Ar-F), chemical shifts typically appear in the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu For example, monofluorobenzene has a chemical shift of -113.15 ppm. colorado.edu The presence of the electron-withdrawing cyano and benzoyl chloride groups is expected to influence this shift. In complex mixtures, ¹⁹F NMR is invaluable for identifying and structurally elucidating fluorinated compounds. nih.gov
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, confirming their positions relative to one another. rsc.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign the signals for C-2, C-5, and C-6.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation. It shows correlations between protons and carbons over two or three bonds. google.com For this molecule, HMBC would be crucial for confirming the substitution pattern by showing correlations from:
H-2 to the carbonyl carbon (C=O), C-4, and C-6.
H-5 to the cyano carbon (C≡N) and C-1.
H-6 to C-4 and C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are close to each other, which can be useful for confirming spatial arrangements, although it is generally more critical for non-planar molecules.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu The IR spectrum of this compound is dominated by characteristic absorptions from its three functional groups.
The most prominent features would be:
C=O Stretch (Acyl Chloride): A very strong and sharp absorption band is expected at a high wavenumber, typically in the range of 1770-1815 cm⁻¹. This high frequency is characteristic of the highly electrophilic carbonyl in an acyl chloride. scispace.com
C≡N Stretch (Nitrile): A sharp, medium-intensity absorption is expected in the 2220-2260 cm⁻¹ region. utdallas.edu The conjugation with the aromatic ring influences the exact position.
C-F Stretch: A strong absorption band for the aryl-fluorine bond typically appears in the 1100-1300 cm⁻¹ range.
Aromatic C=C and C-H Stretches: Multiple sharp bands of variable intensity appear between 1400-1600 cm⁻¹ corresponding to C=C bond stretching within the benzene (B151609) ring. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. libretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Acyl Chloride | C=O Stretch | 1770 - 1815 | Strong, Sharp |
| Nitrile | C≡N Stretch | 2220 - 2260 | Medium, Sharp |
| Aryl-Fluoride | C-F Stretch | 1100 - 1300 | Strong |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Variable |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. sapub.org For this compound (C₈H₃ClFNO), the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern of chlorine: two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov
The fragmentation of benzoyl chlorides is typically dominated by the loss of the chlorine radical to form a highly stable acylium cation. libretexts.org This fragment then often undergoes a subsequent loss of a neutral carbon monoxide (CO) molecule.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (for ³⁵Cl) | Ion/Fragment | Description |
| 183 | [C₈H₃³⁵ClFNO]⁺ | Molecular Ion (M⁺) |
| 185 | [C₈H₃³⁷ClFNO]⁺ | Molecular Ion Isotope Peak (M+2) |
| 148 | [C₈H₃FNO]⁺ | Loss of Cl radical (M-Cl); likely base peak |
| 120 | [C₇H₃FN]⁺ | Loss of Cl and CO |
| 95 | [C₆H₃F]⁺ | Further fragmentation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that relies on the diffraction of X-rays by the ordered array of atoms in a crystal. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the regular, repeating arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively and destructively, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the precise coordinates of each atom.
The resulting structural model reveals critical information, including bond lengths, bond angles, and torsion angles. Furthermore, it elucidates the packing of molecules in the crystal lattice and the nature of intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. mdpi.com This information is fundamental for correlating the molecular structure with the compound's physical properties, such as melting point and solubility, and its chemical reactivity.
Detailed Research Findings on Derivatives
The structural characteristics of several derivatives containing moieties related to this compound have been extensively studied, providing valuable data on how related structural motifs behave in the solid state.
One such study focused on N-benzoyl-N′-(4′-cyanophenyl)thiourea (1) , which features a cyanophenyl group. mdpi.com The analysis revealed that this compound crystallizes in the triclinic space group P-1. mdpi.com The crystal structure is stabilized by a network of hydrogen bonds, including an intramolecular C=O···H-N hydrogen bond and intermolecular C=S···H-N and C=S···H-C interactions, which dictate the supramolecular assembly of the molecules in the crystal. mdpi.com
Another investigated derivative, 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1,2,3-thiadiazole , incorporates a 3-fluorobenzyl group. scispace.com Its crystal structure was determined to be triclinic, with the space group P-1. scispace.com The detailed analysis provided precise bond lengths and angles, showing, for instance, that the torsion angle of the key thioether group (C5–S2–C9–C10) is 177.05(13)°. scispace.com The study also highlighted the relative orientations of the various rings within the molecule. scispace.com
In a different study, the salt 3-Cyano-2-(ethoxycarbonyl)-N-(4-fluorobenzyl) cyclopentanammonium chloride was analyzed. sctunisie.org This compound crystallizes in the monoclinic system with the space group P21/c. sctunisie.org The structure consists of organic cations and chloride anions linked by N-H···Cl hydrogen bonds, demonstrating the importance of ionic and hydrogen bonding interactions in the crystal packing. sctunisie.org
The structure of a more complex derivative, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt , was also elucidated. researchgate.net It crystallizes in the triclinic space group P1, and the study confirmed that the solid-state conformation is similar to that observed in solution. researchgate.net
These examples underscore the power of X-ray crystallography in providing unambiguous structural data for complex organic molecules. The detailed findings from these derivatives of this compound contribute to a broader understanding of the structural chemistry of fluorinated and cyanated benzoyl compounds.
Crystallographic Data Tables
The crystallographic data for these representative derivatives are summarized in the interactive tables below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₁N₃OS |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.0684(3) |
| b (Å) | 12.3410(11) |
| c (Å) | 14.7486(13) |
| α (°) | 69.009(3) |
| β (°) | 89.918(3) |
| γ (°) | 83.018(3) |
| Volume (ų) | 685.52(10) |
| Z | 2 |
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₄FN₅S₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0490(14) |
| b (Å) | 9.0212(18) |
| c (Å) | 12.799(3) |
| α (°) | 89.97(3) |
| β (°) | 82.27(3) |
| γ (°) | 73.17(3) |
| Volume (ų) | 771.3(3) |
| Z | 2 |
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₂₀ClFN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.038(1) |
| b (Å) | 20.140(1) |
| c (Å) | 14.180(1) |
| β (°) | 101.00(1) |
| Z | 4 |
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₂₂ClF₂N₃O · C₄H₄O₄ |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 8.517(3) |
| b (Å) | 12.384(2) |
| c (Å) | 12.472(3) |
| α (°) | 70.88(2) |
| β (°) | 82.04(2) |
| γ (°) | 83.58(2) |
Advanced Computational and Theoretical Studies on 4 Cyano 3 Fluorobenzoyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, providing a framework to compute the electronic structure and properties of molecules. For 4-Cyano-3-fluorobenzoyl chloride, these calculations can elucidate its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has become a popular and versatile tool in computational chemistry because it can provide accurate results with a lower computational cost compared to traditional ab initio methods. wikipedia.org DFT calculations are based on using functionals of the spatially dependent electron density to determine the properties of a system. wikipedia.orgscispace.com Hybrid functionals, such as the widely used B3LYP, combine different exchange and correlation functionals to achieve high accuracy for a broad range of organic molecules. wikipedia.orgmdpi.com
For this compound, DFT can be employed to predict a variety of crucial properties. These include the optimization of its molecular geometry, calculation of its vibrational frequencies (which can be compared with experimental IR and Raman spectra), and determination of its electronic properties like dipole moment and polarizability. Furthermore, DFT is instrumental in assessing the molecule's stability and chemical reactivity through the calculation of various descriptors. nih.gov The analysis of the electron density distribution can reveal information about electronegativity, hardness, and chemical reactivity indices. scispace.com
Table 1: Molecular Properties of this compound Predictable by DFT
| Property Category | Specific Parameter | Significance |
|---|---|---|
| Geometric | Optimized Bond Lengths & Angles | Provides the most stable 3D structure of the molecule. |
| Spectroscopic | Vibrational Frequencies | Allows for the assignment of experimental IR and Raman spectral bands. |
| Electronic | Dipole Moment, Polarizability | Determines the molecule's interaction with electric fields and its polarity. |
| Thermodynamic | Enthalpy, Gibbs Free Energy | Predicts the thermodynamic stability and spontaneity of reactions. |
| Reactivity | Electron Affinity, Ionization Potential | Indicates the ease of accepting or losing an electron, key to reactivity. |
Ab initio molecular orbital theory refers to computational chemistry methods based on quantum mechanics that are not dependent on experimental data. mdpi-res.com These "from first principles" calculations, such as Hartree-Fock (HF) and more advanced methods that include electron correlation (like Møller-Plesset perturbation theory and Coupled Cluster), provide a rigorous framework for studying molecular systems. acs.org
Applying ab initio methods to this compound would allow for a detailed exploration of its potential energy surface. This is crucial for understanding its conformational preferences, the rotational barriers of its substituent groups, and the energetic pathways of its chemical reactions. For instance, the energetic landscape can reveal the transition states involved in its reactions, offering insight into reaction mechanisms and kinetics.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The HOMO, being the orbital most willing to donate electrons, and the LUMO, being the most willing to accept electrons, are the primary participants in many chemical reactions. pku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small HOMO-LUMO gap generally implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is a powerful tool for predicting how this compound will behave in various chemical environments, particularly in pericyclic reactions like cycloadditions. numberanalytics.comimperial.ac.uk The energies and symmetries of its frontier orbitals would determine the feasibility and stereochemical outcomes of such reactions. wikipedia.org
Table 2: FMO Parameters and Their Relation to Chemical Reactivity
| FMO Parameter | Definition | Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger electron-donating ability (nucleophilicity). pku.edu.cn |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electron-accepting ability (electrophilicity). pku.edu.cn |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher polarizability and greater chemical reactivity. researchgate.net |
| Global Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; high hardness implies low reactivity. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; high softness implies high reactivity. |
Molecular Modeling and Simulation Techniques
While quantum calculations focus on the intrinsic properties of single or few molecules, molecular modeling and simulation techniques extend this analysis to larger systems and longer timescales. These methods are invaluable for studying the interaction of molecules with their environment, such as in biological systems.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. nih.govrsc.org
While there are no specific docking studies on this compound itself, it serves as a valuable starting material for synthesizing derivatives with potential biological activity. nih.govajol.info For example, derivatives of related benzoyl chlorides or other cyano- and fluoro-substituted compounds are frequently synthesized and evaluated as inhibitors of enzymes like protein kinases. nih.govrsc.org A typical study would involve synthesizing a series of compounds from a precursor like this compound and then docking these derivatives into the active site of a target protein. The results, often expressed as a binding energy or docking score, help identify the most promising candidates for further experimental testing. rsc.org The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. rsc.org
Table 3: Illustrative Molecular Docking Results for Synthesized EGFR Inhibitors This table is based on data for sulfadiazine (B1682646) derivatives and serves as an example of the data generated in such studies. rsc.org
| Compound | Target Protein | Binding Score (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Derivative 8 | EGFRWT | -6.40 | Met793, Leu718 |
| Derivative 8 | EGFRT790M | -7.53 | Met793, Cys797 |
| Derivative 12 | EGFRWT | -7.10 | Leu718, Val726 |
| Derivative 12 | EGFRT790M | -6.98 | Met793, Asp855 |
| Gefitinib (Control) | EGFRWT | -8.01 | Met793, Gln791 |
| Osimertinib (Control) | EGFRT790M | -8.72 | Met793, Cys797 |
Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. arxiv.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. arxiv.org
For a molecule like this compound or its derivatives, MD simulations can be used to explore its conformational flexibility in different environments, such as in solution or when bound to a protein. nih.gov The simulation can reveal the most populated conformations and the dynamics of transitions between them. This is particularly important for understanding how a molecule might adapt its shape to fit into a binding site. researchgate.net
Furthermore, MD simulations provide a dynamic view of intermolecular interactions. arxiv.orgresearchgate.net For instance, simulations of a derivative in complex with a protein can show the stability of hydrogen bonds, the role of water molecules in the binding interface, and the fluctuations of the protein structure upon ligand binding. nih.gov Such detailed insights are critical for rational drug design and for understanding the physical basis of molecular recognition. acs.org
Mechanistic Insights from Theoretical Calculations
Theoretical and computational chemistry have become indispensable tools for unraveling the intricate details of chemical reactions. mdpi.com For a reactive molecule like this compound, which possesses multiple functional groups—an acyl chloride, a nitrile, and a fluorine substituent on a benzene (B151609) ring—computational studies, particularly those employing Density Functional Theory (DFT), offer profound insights into its reactivity. pitt.edu These methods allow for the mapping of potential energy surfaces, the characterization of transient intermediates, and the calculation of activation barriers, providing a molecular-level picture of reaction pathways that is often inaccessible through experimental means alone. mdpi.comumich.edu
The electronic structure of this compound is key to its reactivity. The strong electron-withdrawing properties of both the cyano (-CN) and fluoro (-F) groups, in addition to the acyl chloride (-COCl) group, significantly influence the electron distribution within the aromatic ring and at the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. A DFT study on the closely related compound 4-Cyano-3-fluorobenzaldehyde (4C3FB) , which differs only by having an aldehyde instead of an acyl chloride, provides valuable analogous data. researchgate.net Calculations at the B3LYP/6-311++G(d,p) level of theory determined the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These frontier molecular orbitals are crucial in predicting chemical reactivity.
| Parameter | Calculated Value (for 4-Cyano-3-fluorobenzaldehyde) | Implication for this compound |
| HOMO Energy | -7.937 eV | Represents the ability to donate electrons. A low value indicates a molecule that is a poor electron donor. |
| LUMO Energy | -3.086 eV | Represents the ability to accept electrons. A very low value indicates a strong electrophile, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 4.851 eV | A large energy gap suggests high kinetic stability and low reactivity in reactions where frontier orbital overlap is rate-determining. |
Table 1: Frontier Molecular Orbital (FMO) data for the analogous compound 4-Cyano-3-fluorobenzaldehyde and its theoretical implications for this compound. Data sourced from a DFT study on 4C3FB. researchgate.net
The low LUMO energy calculated for the aldehyde analogue strongly suggests that this compound is a potent electrophile, a feature enhanced by the electron-withdrawing substituents. researchgate.net Theoretical calculations can precisely quantify the molecular electrostatic potential (MEP), mapping areas of positive and negative charge and identifying the most likely sites for nucleophilic and electrophilic attack. For this molecule, the most positive potential would be centered on the carbonyl carbon, confirming its role as the primary reactive site. researchgate.net
Elucidation of Complex Reaction Mechanisms and Catalytic Cycles
Computational chemistry is particularly powerful in elucidating multi-step reaction mechanisms, including those involving catalysts, where experimental detection of short-lived intermediates is challenging. ibs.re.kr For reactions involving this compound, theoretical calculations can model the entire catalytic cycle of, for instance, a transition-metal-catalyzed cross-coupling reaction. pitt.edu
Consider a hypothetical palladium-catalyzed acylation reaction. DFT calculations could be employed to:
Model the Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, can be modeled. Calculations would determine the activation energy for this step and reveal the structure of the resulting arylpalladium(II) complex. pitt.edu
Characterize Intermediates: The subsequent steps, such as transmetalation with an organometallic reagent or insertion of another molecule, would be modeled to identify all intermediates and transition states. The electronic effects of the cyano and fluoro groups would be computationally observed to influence the stability and reactivity of these intermediates.
Elucidate the Reductive Elimination: The final step, where the new carbon-carbon or carbon-heteroatom bond is formed and the product is released, can be analyzed to determine if it is the rate-determining step of the cycle. ibs.re.kr
In a different context, such as a Friedel-Crafts benzoylation, theoretical studies can clarify the role of the Lewis acid catalyst. acs.org Calculations can show how the catalyst (e.g., AlCl₃) coordinates to the carbonyl oxygen of this compound, thereby increasing the electrophilicity of the carbonyl carbon. The energy profile for the formation of the acylium ion intermediate and its subsequent attack on an aromatic substrate can be computed, providing a complete mechanistic picture. acs.org This includes modeling the role of solvent molecules and other non-covalent interactions that can subtly influence the reaction pathway. ibs.re.kracs.org
Prediction of Reaction Outcomes, Stereoselectivity, and Regioselectivity
Beyond elucidating known reactions, a key strength of computational studies is their predictive power. ibs.re.kr By calculating the energy barriers for competing reaction pathways, theoretical models can predict the major product, including its stereochemistry and regiochemistry, often with high accuracy. mdpi.comacs.org
Regioselectivity: In reactions with unsymmetrical nucleophiles or substrates, this compound can potentially yield different regioisomers. For example, in a Friedel-Crafts acylation of a substituted aromatic compound, the acyl group could add at different positions. DFT calculations can predict the favored outcome by comparing the activation energies of the transition states leading to each possible product. acs.org This analysis often involves Frontier Molecular Orbital (FMO) theory, where the overlap between the LUMO of the electrophile (the acylium ion derived from this compound) and the HOMO of the nucleophilic substrate is analyzed. mdpi.com The positions with the largest HOMO coefficients on the nucleophile are typically the most reactive sites.
Stereoselectivity: For reactions that generate new chiral centers, computational modeling is a powerful tool for predicting and explaining stereoselectivity. researchgate.net If this compound were to react with a chiral nucleophile or in the presence of a chiral catalyst, different diastereomeric or enantiomeric products could form. Theoretical chemists can build models of the transition states leading to each stereoisomer. The energy difference between these transition states, even if small, determines the product ratio. researchgate.net
| Factor | Computational Analysis Method | Predicted Influence on Reactions of this compound |
| Electronic Effects | FMO Analysis, Natural Bond Orbital (NBO) Analysis, MEP Mapping | The strong electron-withdrawing cyano and fluoro groups increase the electrophilicity of the carbonyl carbon, favoring reactions with nucleophiles. researchgate.net This dictates the primary site of reactivity. |
| Steric Hindrance | Transition State Geometry Optimization, Steric Mapping | The substituents on the nucleophile or catalyst can sterically clash with the fluorine atom at position 3, potentially directing the nucleophile's trajectory of attack on the carbonyl carbon and influencing stereoselectivity. ibs.re.kr |
| Catalyst-Substrate Binding | Docking Simulations, Non-covalent Interaction (NCI) Analysis | In catalyzed reactions, the specific geometry of the catalyst-substrate complex is modeled to find the lowest energy arrangement, which often dictates the stereochemical outcome (e.g., which face of the carbonyl is exposed). researchgate.net |
| Solvent Effects | Implicit/Explicit Solvent Models (e.g., PCM, SMD) | The polarity of the solvent can be modeled to see how it stabilizes or destabilizes charged intermediates and transition states, which can alter reaction barriers and potentially change the selectivity. umich.edu |
Table 2: Conceptual framework for the computational prediction of reaction outcomes for this compound.
For example, in a diastereoselective Negishi cross-coupling, the formation of the thermodynamically most stable stereoisomer is often observed. researchgate.net Computational studies can investigate the origin of this remote stereocontrol by modeling the entire catalytic cycle and identifying the key interactions in the transition state that favor one stereochemical outcome over another. researchgate.net These predictive capabilities allow for the rational design of experiments, saving time and resources by focusing on the most promising reaction conditions. ibs.re.kr
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Systems for Enhanced 4-Cyano-3-fluorobenzoyl chloride Transformations
The development of innovative catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of chemical transformations involving this compound. Current research focuses on creating catalysts that can operate under milder conditions, reduce waste, and enable novel reaction pathways.
One promising area of research is the use of palladium-based catalysts for cross-coupling reactions. These catalysts could enable the direct coupling of this compound with a variety of organic partners, such as boronic acids (Suzuki coupling), organozinc compounds (Negishi coupling), and organotin compounds (Stille coupling). The development of highly active and stable palladium catalysts would allow for the synthesis of a diverse range of complex molecules from this versatile building block.
Furthermore, the exploration of organocatalysis presents a metal-free alternative for transformations of this compound. Chiral organocatalysts could be employed for the enantioselective synthesis of valuable chiral molecules, a critical aspect in the development of new pharmaceuticals. Research into novel amine and phosphine-based organocatalysts is expected to yield new methods for the asymmetric functionalization of this compound.
Integration into Advanced Flow Chemistry Setups for Increased Efficiency and Scalability
The integration of this compound synthesis and its subsequent transformations into advanced flow chemistry setups offers significant advantages over traditional batch processing. Flow chemistry, or continuous-flow synthesis, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety.
The synthesis of this compound itself can be optimized in a flow reactor. For instance, the reaction of 4-cyano-3-fluorobenzoic acid with a chlorinating agent like oxalyl chloride or thionyl chloride can be performed in a continuous-flow system. google.comgoogleapis.com This approach allows for rapid and efficient heat exchange, which is critical for controlling these often exothermic reactions. The use of packed-bed reactors containing immobilized reagents or catalysts can further enhance the efficiency and sustainability of the process.
Moreover, the derivatization of this compound can be seamlessly integrated into a multi-step flow synthesis. This allows for the telescoping of reaction sequences, where the product of one reaction is directly used as the substrate for the next without intermediate purification steps. This not only saves time and resources but also minimizes the handling of potentially hazardous intermediates. The scalability of flow chemistry makes it an attractive option for the industrial production of fine chemicals and active pharmaceutical ingredients derived from this compound.
Exploration of New Derivatization Strategies for Unprecedented Applications
The unique electronic properties of this compound make it an ideal starting material for the synthesis of a wide array of novel compounds with potentially unprecedented applications. Researchers are actively exploring new derivatization strategies to access previously inaccessible molecular architectures.
One area of focus is the synthesis of novel heterocyclic compounds. The reactivity of the benzoyl chloride moiety allows for its facile conversion into amides, esters, and ketones, which can then undergo further cyclization reactions to form a variety of heterocyclic systems. These heterocycles are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. For example, reaction with appropriate binucleophiles can lead to the formation of novel benzodiazepines, quinazolinones, or other fused heterocyclic systems with potential therapeutic applications.
Another promising strategy involves the modification of the cyano group. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, each transformation opening up new avenues for derivatization. The combination of these transformations with reactions at the benzoyl chloride functionality allows for the creation of a vast library of structurally diverse molecules for high-throughput screening in drug discovery and materials science.
Application of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
The application of in-situ spectroscopic techniques is revolutionizing the way chemical reactions are monitored and understood. For transformations involving the highly reactive this compound, real-time monitoring provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates.
Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels to provide continuous data on the concentration of reactants, products, and byproducts. This allows for precise control over reaction conditions to optimize yield and minimize the formation of impurities. For example, the disappearance of the characteristic carbonyl stretch of the benzoyl chloride in the IR spectrum can be used to monitor the progress of a reaction in real-time.
The data obtained from in-situ spectroscopy can be used to develop accurate kinetic models of the reactions of this compound. These models are essential for process optimization, scale-up, and ensuring the safety and reproducibility of chemical manufacturing processes. The integration of these Process Analytical Technologies (PAT) is a key aspect of modern chemical development and manufacturing.
Leveraging Machine Learning and Artificial Intelligence for Predicting Reactivity and Designing Novel Syntheses
The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is poised to accelerate the discovery and development of new molecules and synthetic routes. For a versatile building block like this compound, these computational tools can be leveraged to predict its reactivity and design novel, efficient synthetic pathways.
ML models can be trained on large datasets of chemical reactions to predict the outcome of a reaction involving this compound with a given set of reactants and conditions. This can save significant time and resources by avoiding trial-and-error experimentation. These predictive models can also be used to identify the optimal reaction conditions to achieve a desired outcome.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
